2,4-Diphenyloxazole-5-carbaldehyde
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Overview
Description
2,4-Diphenyloxazole-5-carbaldehyde is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its unique structure, which includes two phenyl groups attached to the oxazole ring and an aldehyde functional group at the 5-position. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyloxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoin with ammonium acetate and acetic anhydride, which leads to the formation of the oxazole ring. The subsequent introduction of the aldehyde group at the 5-position can be achieved through formylation reactions using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenyloxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,4-Diphenyloxazole-5-carboxylic acid.
Reduction: 2,4-Diphenyloxazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4-Diphenyloxazole-5-carbaldehyde is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4-Diphenyloxazole-5-carbaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.
Comparison with Similar Compounds
2,4-Diphenyloxazole: Lacks the aldehyde group at the 5-position, making it less reactive in certain chemical reactions.
2,4-Diphenylthiazole-5-carbaldehyde: Contains a sulfur atom instead of oxygen in the ring, which can alter its chemical properties and reactivity.
2,4-Diphenylimidazole-5-carbaldehyde: Contains an additional nitrogen atom in the ring, which can affect its electronic properties and interactions with other molecules.
Uniqueness: 2,4-Diphenyloxazole-5-carbaldehyde is unique due to the presence of both phenyl groups and an aldehyde functional group, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
917989-01-6 |
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Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2,4-diphenyl-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C16H11NO2/c18-11-14-15(12-7-3-1-4-8-12)17-16(19-14)13-9-5-2-6-10-13/h1-11H |
InChI Key |
WFWNMJFIOLZBOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
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